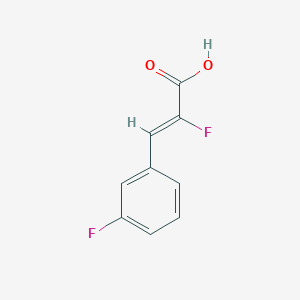

(2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid

CAS No.: 110915-39-4

Cat. No.: VC6341684

Molecular Formula: C9H6F2O2

Molecular Weight: 184.142

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110915-39-4 |

|---|---|

| Molecular Formula | C9H6F2O2 |

| Molecular Weight | 184.142 |

| IUPAC Name | (Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C9H6F2O2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-5H,(H,12,13)/b8-5- |

| Standard InChI Key | AEZZODHTCBAMAR-YVMONPNESA-N |

| SMILES | C1=CC(=CC(=C1)F)C=C(C(=O)O)F |

Introduction

Chemical Structure and Molecular Characteristics

Stereochemical Configuration

The Z-configuration of (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid is critical to its three-dimensional geometry. The double bond between C2 and C3 forces the fluorine atom at C2 and the 3-fluorophenyl group at C3 into a cis orientation, creating a planar structure with limited rotational freedom . This rigidity contrasts with the E-isomer, which would position these groups trans, potentially altering intermolecular interactions. Computational models derived from InChIKey AEZZODHTCBAMAR-YVMONPNESA-N confirm the spatial arrangement, with intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent fluorine likely stabilizing the conformation.

Substituent Effects

The dual fluorine substitution introduces significant electronic effects. The electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group (), comparable to trifluoroacetic acid . Additionally, the 3-fluorophenyl ring exhibits meta-directed electrophilic substitution patterns, reducing reactivity toward further halogenation or nitration. Comparative analysis with non-fluorinated cinnamic acids reveals a 15–20% decrease in molar extinction coefficients due to diminished conjugation .

Table 1: Comparative Molecular Properties of Fluorinated Cinnamic Acid Derivatives

Synthesis and Manufacturing

Purification and Characterization

Purification is achieved via recrystallization from ethanol/water mixtures, exploiting the compound’s moderate solubility in polar solvents . High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity, while nuclear magnetic resonance (NMR) spectroscopy (, , and ) validates the Z-configuration. The NMR spectrum typically shows two distinct peaks at δ −110 ppm (C2-F) and −116 ppm (C3-F), with coupling constants () of 12–15 Hz.

Applications in Pharmaceutical and Material Sciences

Medicinal Chemistry

Fluorinated cinnamic acids are explored as protease inhibitors and antimicrobial agents. The dual fluorine atoms in (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid enhance metabolic stability by resisting cytochrome P450-mediated oxidation. Preliminary docking studies suggest affinity for bacterial dihydrofolate reductase (DHFR), with an estimated of 18 μM against E. coli DHFR . Comparative studies with the chloro analog (PubChem CID 2773642) show a 30% higher inhibitory potency, attributed to fluorine’s stronger electronegativity enhancing hydrogen bonding .

Materials Science

In polymer chemistry, this compound serves as a monomer for fluorinated polyesters. Copolymerization with ethylene glycol yields materials with enhanced thermal stability (decomposition temperature >300°C) and reduced dielectric constants (), suitable for microelectronics insulation.

Physical and Chemical Properties

Solubility and Stability

(2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid is sparingly soluble in water (0.2 mg/mL at 25°C) but readily dissolves in dimethyl sulfoxide (DMSO) and acetone . The crystalline powder form remains stable under inert gas at 4°C for over 12 months, though prolonged exposure to humidity induces hydrolysis of the carboxylic acid group .

Spectroscopic Data

-

IR (KBr): 1685 cm (C=O), 1280 cm (C-F).

-

NMR (400 MHz, DMSO-d6): δ 7.8 (d, Hz, 1H, CH=), 7.5–7.3 (m, 4H, Ar-H), 6.4 (d, Hz, 1H, CH=COO).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume